molecular formula C19H16F3N3O2S3 B12029048 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12029048
M. Wt: 471.5 g/mol
InChI Key: PHWKROVXZCNGBR-UHFFFAOYSA-N
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Description

2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a thiadiazole ring, a methoxybenzyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with chloroacetyl chloride in the presence of a base.

    Introduction of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds containing thiadiazole rings have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. The presence of the trifluoromethyl group is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and trifluoromethyl group are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. The presence of both the thiadiazole ring and the trifluoromethyl group provides a unique set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H16F3N3O2S3

Molecular Weight

471.5 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H16F3N3O2S3/c1-27-15-7-5-12(6-8-15)10-28-17-24-25-18(30-17)29-11-16(26)23-14-4-2-3-13(9-14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)

InChI Key

PHWKROVXZCNGBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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